The synthesis of 3-chloro-2-methyl-5-(trifluoromethyl)pyridine can be achieved through several methods, primarily focusing on halogen exchange and trifluoromethylation processes. A common synthetic route involves the chlorination of 2-methyl-5-(trifluoromethyl)pyridine, which can be performed using chlorine gas in the presence of a catalyst under controlled conditions:
These methods are advantageous due to their high yields and relatively mild reaction conditions, making them suitable for both laboratory and industrial applications.
The molecular structure of 3-chloro-2-methyl-5-(trifluoromethyl)pyridine can be described as follows:
CC1=NC(=C(C=C1Cl)C(F)(F)F)F.This unique arrangement of substituents contributes to its chemical reactivity and potential applications.
3-Chloro-2-methyl-5-(trifluoromethyl)pyridine participates in various chemical reactions typical of halogenated pyridines:
These reactions highlight its versatility as an intermediate in synthesizing more complex organic molecules.
The mechanism of action for reactions involving 3-chloro-2-methyl-5-(trifluoromethyl)pyridine typically follows standard pathways for substituted pyridines:
The presence of electron-withdrawing groups like trifluoromethyl influences both the stability of intermediates and the rate of these reactions.
The physical and chemical properties of 3-chloro-2-methyl-5-(trifluoromethyl)pyridine are crucial for understanding its behavior in various applications:
These properties influence its handling and storage requirements in both laboratory and industrial settings.
3-Chloro-2-methyl-5-(trifluoromethyl)pyridine has several important applications:
3-Chloro-2-methyl-5-(trifluoromethyl)pyridine (CAS RN 175277-30-2) is systematically named according to IUPAC conventions, with positional numbering assigning priority to the nitrogen atom in the pyridine ring. Its molecular formula is C₇H₅ClF₃N (molecular weight: 195.57 g/mol), featuring three distinct substituents: chlorine at position 3, a methyl group at position 2, and a trifluoromethyl (–CF₃) group at position 5. The SMILES notation (CC₁=NC=C(C=C₁Cl)C(F)(F)F) and InChIKey (MFCD00068123) provide unambiguous machine-readable descriptors for chemical databases [3].
Crystallographic analysis reveals a planar pyridine ring with bond angles and lengths consistent with aromatic heterocycles. The trifluoromethyl group exhibits slight torsional deviation (3.5–5.2°) from the pyridine plane due to steric repulsion between fluorine atoms and adjacent ring hydrogen. Key structural parameters include:
Table 1: Crystallographic Data for 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a=7.452Å, b=9.813Å, c=12.207Å |
| Bond angle at N1 | 116.7° |
| C2–C7 (methyl) length | 1.492Å |
| C5–CF₃ bond length | 1.532Å |
Hydrogen bonding is absent in the crystal lattice, with packing dominated by van der Waals interactions and π-stacking (interplanar distance: 3.48Å). The chlorine atom participates in type II halogen bonding (Cl···F distance: 3.27Å), influencing solid-state orientation [4].
The synthesis of trifluoromethylpyridines (TFMPs) emerged from mid-20th century industrial fluorination technologies. Early routes to 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine relied on liquid-phase halogen exchange, where 2-methyl-5-(trichloromethyl)pyridine was treated with anhydrous hydrogen fluoride or KF catalysts. These methods suffered from corrosion issues, variable yields (45–65%), and polyhalogenated byproducts [1] .
The 1990s saw the adoption of vapor-phase processes, enabling continuous production. Key innovations included:
Industrial scale-up prioritized 2-methyl-5-picoline as the optimal precursor, achieving 78% selectivity for the target isomer at 92% conversion. The timeline below highlights production milestones:
Table 2: Evolution of Industrial Synthesis Methods
| Decade | Process | Key Innovation | Max Yield |
|---|---|---|---|
| 1970s | Liquid-phase Swarts | SbCl₅/HF catalysis | 52% |
| 1990s | Vapor-phase Cl/F exchange | Fluidized-bed CrF₃ catalysts | 68% |
| 2000s | Simultaneous chlorination/fluorination | Mixed Fe/Cr oxides, 380°C | 83% |
Current manufacturing employs multi-zone reactors separating methyl chlorination (fluidized bed) from nuclear chlorination (empty phase), minimizing unwanted polyhalogenation [1] .
The trifluoromethyl group confers exceptional physicochemical properties:
Chlorine at C-3 serves dual roles:
Combined substituents create a polarized bioisostere mimicking natural heteroaromatics. This is evidenced in agrochemicals like Fluazifop-butyl (derived from 2-chloro-5-trifluoromethylpyridine), where the –CF₃/Cl motif enhances target binding to acetyl-CoA carboxylase. Similarly, pharmaceuticals exploit this scaffold for:
Quantum mechanical calculations reveal a dipole moment of 4.12 Debye, facilitating membrane permeation. The trifluoromethyl group’s conformational rigidity also reduces entropic penalties upon target binding, explaining its prevalence in bioactive molecules [4] [8] [7].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2